N-(6-Bromopyridin-2-yl)nitramide
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Overview
Description
N-(6-Bromopyridin-2-yl)nitramide is a chemical compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, where the nitramide group is attached to the 2-position of the pyridine ring, and a bromine atom is attached to the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromopyridin-2-yl)nitramide typically involves the bromination of 2-aminopyridine followed by nitration. The process can be summarized as follows:
Bromination: 2-Aminopyridine is dissolved in acetic acid and cooled to below 20°C. Bromine dissolved in acetic acid is added dropwise with vigorous stirring. The temperature is maintained below 20°C initially and then allowed to rise to 50°C. The mixture is stirred for an additional hour and then diluted with water.
Nitration: 2-Amino-5-bromopyridine is added to sulfuric acid and cooled to 0°C. Nitric acid is added dropwise with stirring, and the mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and at 50-60°C for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromopyridin-2-yl)nitramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitramide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Substituted pyridine derivatives.
Reduction: Aminopyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
N-(6-Bromopyridin-2-yl)nitramide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-Bromopyridin-2-yl)nitramide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitramide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)nitramide: Similar structure but without the bromine atom.
2-Amino-5-bromopyridine: Precursor in the synthesis of N-(6-Bromopyridin-2-yl)nitramide.
2-Amino-5-bromo-3-nitropyridine: Intermediate in the synthesis process.
Properties
CAS No. |
62031-16-7 |
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Molecular Formula |
C5H4BrN3O2 |
Molecular Weight |
218.01 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3-5(7-4)8-9(10)11/h1-3H,(H,7,8) |
InChI Key |
IJYRXIAEJYGCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N[N+](=O)[O-] |
Origin of Product |
United States |
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